Potency Retention: 8-Chloro in Smo Inhibition
In a series of 20 [1,2,4]triazolo[4,3-a]pyridine derivatives designed as Smo inhibitors, compounds bearing the 8-chloro substituent (such as TPB15) demonstrated IC₅₀ values below 0.100 µM in cellular Hedgehog pathway activation assays. Although the specific methyl ester analog was not tested head-to-head against every variant, the conserved 8-chloro motif across the most potent compounds—TPB3, TPB14, TPB15, and TPB17 (all 8-chloro derivatives)—indicates that this substituent is a critical driver of target engagement. Dechlorinated analogs or analogs with alternative halogens at position 8 consistently showed reduced activity [1].
| Evidence Dimension | Cellular Smo inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Class-level: 8-chloro derivatives (n=4) all achieved IC₅₀ < 0.100 µM |
| Comparator Or Baseline | Dechlorinated or non-8-chloro analogs in the same series showed IC₅₀ > 0.500 µM (estimated from SAR trends) |
| Quantified Difference | ≥5-fold potency advantage for 8-chloro substituted analogs |
| Conditions | Gli-luciferase reporter assay in NIH3T3 cells stimulated with Shh-conditioned medium |
Why This Matters
Procurement of the 8-chloro methyl ester ensures alignment with the most potent chemotype in a therapeutically validated target class, reducing risk in hit-to-lead optimization.
- [1] Zhang Y, et al. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorg Med Chem. 2020;28(15):115574. View Source
